Eupatoriochromene

説明

Molecular Structure Analysis

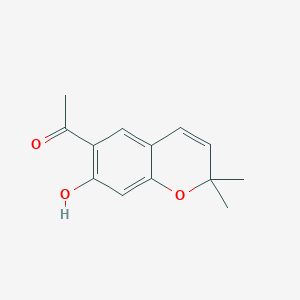

Eupatoriochromene has a molecular formula of C13H14O3 and a molecular weight of 218.3 . It contains 31 bonds in total, including 17 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Physical And Chemical Properties Analysis

Eupatoriochromene is a crystalline compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 366.7±42.0 °C at 760 mmHg, and a flash point of 140.4±21.4 °C . It also has a molar refractivity of 60.9±0.3 cm3, a polar surface area of 47 Å2, and a molar volume of 189.0±3.0 cm3 .科学的研究の応用

Plant Growth Regulation

Eupatoriochromene has been identified as a plant growth regulator. It exhibits the ability to retard seed germination and reduce radicle and hypocotyl growth in both weed and crop plant seedlings . This suggests its potential use in agricultural practices to control the growth of unwanted plants or to synchronize the germination process.

Root Formation Enhancement

In addition to its growth-retarding properties, Eupatoriochromene has been found to increase adventitious root formation in mung bean cuttings . This application could be particularly useful in horticulture and plant propagation, where enhancing root development is crucial for the successful establishment of plant cuttings.

Synthesis of Natural Products

Eupatoriochromene serves as a precursor in the synthesis of various natural products. An elegant synthesis method has been developed for linear acetylchromenes, including Eupatoriochromene, which are found in nature . This synthetic approach could be valuable for researchers in organic chemistry and pharmacology.

Defense and Attraction in Plants

The volatile chemical composition of Eupatoriochromene suggests its role in the defense and attraction activities of plants. Its concentration in reproductive organs changes during the maturation and fruiting periods, indicating a possible function in protecting the plant or attracting pollinators .

Insect Hormone Analog

Research has indicated that compounds similar to Eupatoriochromene may act as insect hormone analogs. These substances can interfere with the growth and development of insects, presenting a potential application in pest management strategies .

Cytotoxic Properties

Eupatoriochromene-related compounds have demonstrated cytotoxic properties . Such compounds could be explored further for their potential use in developing anti-cancer therapies .

Allelopathic Effects

The allelopathic effects of Eupatoriochromene, where it inhibits the growth of neighboring plants, could be harnessed for weed management in crop production. This application could reduce the reliance on synthetic herbicides and promote more sustainable agricultural practices .

Flavor and Fragrance Industry

Given its presence in the volatile components of certain plants, Eupatoriochromene could have applications in the flavor and fragrance industry. Its isolation and characterization could lead to the development of new scents or flavors derived from natural sources .

作用機序

Target of Action

Eupatoriochromene, a chromene compound, primarily targets xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the metabolism of purines in the body, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid .

Mode of Action

Eupatoriochromene exhibits inhibitory activity against xanthine oxidase . By inhibiting this enzyme, it can potentially regulate the levels of uric acid in the body, which is crucial in conditions such as gout where uric acid accumulation occurs.

Biochemical Pathways

The primary biochemical pathway affected by Eupatoriochromene is the purine degradation pathway, specifically the conversion of hypoxanthine to xanthine and xanthine to uric acid . By inhibiting xanthine oxidase, Eupatoriochromene can disrupt this pathway, potentially leading to reduced levels of uric acid.

Result of Action

Eupatoriochromene has been found to retard seed germination and reduce radicle and hypocotyl growth of weed and crop plant seedlings . In addition, it increases adventitious root formation of mung bean cuttings . These effects suggest that Eupatoriochromene may have potential applications in agriculture as a plant growth regulator.

Action Environment

It is known that environmental factors can influence the epigenome and potentially affect the action of various compounds

Safety and Hazards

When handling Eupatoriochromene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . In case of accidental ingestion or inhalation, immediate medical attention is required .

特性

IUPAC Name |

1-(7-hydroxy-2,2-dimethylchromen-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(14)10-6-9-4-5-13(2,3)16-12(9)7-11(10)15/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUVYHFYZBCYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C2C(=C1)C=CC(O2)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172485 | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eupatoriochromene | |

CAS RN |

19013-03-7 | |

| Record name | Eupatoriochromene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylencecalin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19013-03-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(7-hydroxy-2,2-dimethyl-2H-1-benzopyran-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESMETHYLENCECALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y1UY34HC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

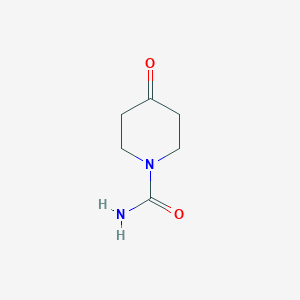

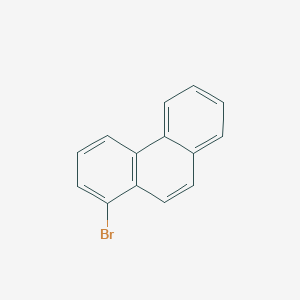

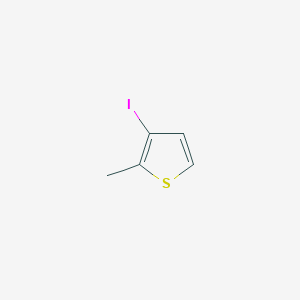

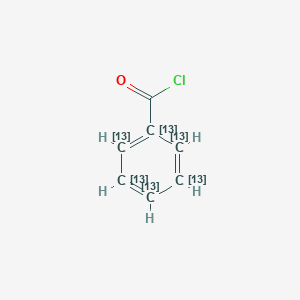

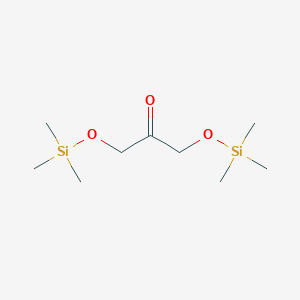

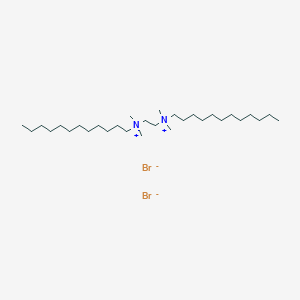

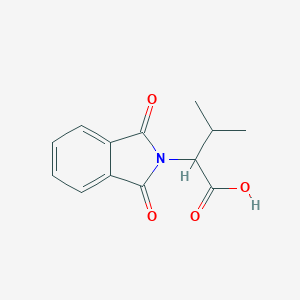

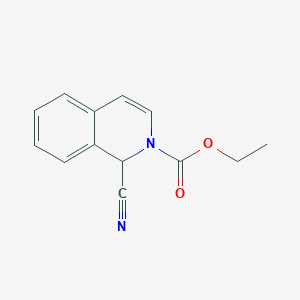

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。